molecular formula C13H12ClNO2S B176716 n-(3-Chlorophenyl)-4-methylbenzenesulfonamide CAS No. 19377-04-9

n-(3-Chlorophenyl)-4-methylbenzenesulfonamide

Cat. No.: B176716
CAS No.: 19377-04-9
M. Wt: 281.76 g/mol
InChI Key: SWWNOFCZFSEIDE-UHFFFAOYSA-N
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Description

n-(3-Chlorophenyl)-4-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom at the meta position and a methyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Chlorophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 3-chloroaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

    Oxidation and Reduction: The aromatic ring can participate in oxidation and reduction reactions, although these are less common for sulfonamides.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions:

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution: Various substituted sulfonamides.

    Oxidation: Oxidized aromatic compounds.

    Reduction: Reduced aromatic compounds.

    Hydrolysis: 3-chloroaniline and 4-methylbenzenesulfonic acid.

Scientific Research Applications

Chemistry: n-(3-Chlorophenyl)-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent

Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of n-(3-Chlorophenyl)-4-methylbenzenesulfonamide, like other sulfonamides, involves the inhibition of dihydropteroate synthase, an enzyme critical for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.

Comparison with Similar Compounds

  • n-(3-Chlorophenyl)-4-nitrobenzenesulfonamide
  • n-(3-Chlorophenyl)-4-aminobenzenesulfonamide
  • n-(3-Chlorophenyl)-4-methoxybenzenesulfonamide

Comparison: While all these compounds share the sulfonamide group and the 3-chlorophenyl substitution, their differing substituents on the benzene ring (nitro, amino, methoxy, methyl) impart unique chemical and biological properties. For instance, the nitro derivative may exhibit stronger antimicrobial activity due to the electron-withdrawing nature of the nitro group, whereas the amino derivative might be more reactive in nucleophilic substitution reactions.

Conclusion

n-(3-Chlorophenyl)-4-methylbenzenesulfonamide is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules. Understanding its mechanism of action and comparing it with similar compounds highlights its potential in scientific research and industrial applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-10-5-7-13(8-6-10)18(16,17)15-12-4-2-3-11(14)9-12/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWNOFCZFSEIDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295814
Record name n-(3-chlorophenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19377-04-9
Record name NSC105628
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(3-chlorophenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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